[14]Annulene
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Overview
Description
[14]annulene is an aromatic annulene.
Scientific Research Applications
Aromaticity and Structural Analysis
- [14]Annulene has been studied extensively for its aromaticity and the Hückel rule, making it a prototype in the exploration of bridged acenes and their applications in understanding aromatic systems (Altenbach, 2011). Its aromaticity was further investigated through the study of octadehydro[14]annulenes, providing insights into the aromatic annulenic ring current and its relationship with benzene ring fusion (Boydston et al., 2002).
Electronic Properties and Organic Semiconductors
- This compound derivatives have been synthesized and analyzed for their electronic delocalization, highlighting their potential in the field of organic semiconductors (Cao et al., 2003). The annulene pi topology in conjugated polymers derived from naphthalene and methano[10]annulene has shown a greater degree of intrapolymer charge delocalization, indicating its importance in enhancing the performance of organic semiconductors (Peart & Tovar, 2007).
Photodynamic Therapy and Photosensitizers
- Certain substituted porphycenes derived from annulene chemistry have shown potential as photosensitizers in photodynamic therapy for treating tumors and dermatological diseases (Altenbach, 2011). The optical properties of [14] and [18] annulenes have been improved by sandwiching them between electron donor-acceptor groups, showing potential in the design of new materials for photodynamic therapy applications (Ekrami & Shamlouei, 2018).
Molecular Configuration and Bond Shifting
- Configuration changes in this compound, involving Möbius antiaromatic bond shifting, have been studied, providing insights into the mechanisms of bond shifting and the aromatic transition states (Moll et al., 2007).
properties
CAS RN |
2873-14-5 |
---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclotetradecaheptaene |
InChI |
InChI=1S/C14H14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H |
InChI Key |
RYQWRHUSMUEYST-UHFFFAOYSA-N |
SMILES |
C1=CC=CC=CC=CC=CC=CC=C1 |
Canonical SMILES |
C1=CC=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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